molecular formula C20H26F3N3O B11488939 Cyclopenta[c]pyrazole-1-acetamide, 1,4,5,6-tetrahydro-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-3-(trifluoromethyl)-

Cyclopenta[c]pyrazole-1-acetamide, 1,4,5,6-tetrahydro-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-3-(trifluoromethyl)-

Cat. No.: B11488939
M. Wt: 381.4 g/mol
InChI Key: NZXWMFJPFBYRMP-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is a complex organic compound that features an adamantane core, a trifluoromethyl group, and a cyclopentapyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . The trifluoromethyl group can be introduced via nucleophilic substitution reactions, while the cyclopentapyrazole moiety is often synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. Techniques such as microwave irradiation and the use of aluminum triflate as a catalyst have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced trifluoromethyl compounds, and substituted cyclopentapyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core is known to interact with cellular membranes, potentially disrupting viral replication or bacterial cell wall synthesis . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is unique due to its combination of an adamantane core, a trifluoromethyl group, and a cyclopentapyrazole moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C20H26F3N3O

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C20H26F3N3O/c21-20(22,23)18-15-2-1-3-16(15)26(25-18)10-17(27)24-11-19-7-12-4-13(8-19)6-14(5-12)9-19/h12-14H,1-11H2,(H,24,27)

InChI Key

NZXWMFJPFBYRMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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